molecular formula C21H20N6O2S B12137293 N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137293
M. Wt: 420.5 g/mol
InChI Key: XQEHHNZWBKWTQF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

  • N-(2,6-dimethylphenyl): : This part of the compound contains a substituted phenyl ring with two methyl groups at positions 2 and 6.

  • 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : The heart of the compound! It consists of a furan-2-ylmethyl group, a pyrazin-2-yl group, a 1,2,4-triazole ring, and an acetamide moiety. The sulfur atom bridges the triazole and acetamide portions.

Preparation Methods

Industrial Production:: Industrial-scale synthesis may involve modifications of existing methods, optimization for yield, and cost-effectiveness. Researchers and pharmaceutical companies often keep such proprietary information confidential.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The sulfur atom could undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Substitution reactions at various positions (e.g., aromatic substitution).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium).

Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

    Drug Discovery: N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could serve as a lead compound for designing new drugs.

    Catalysis: Its unique structure might enable interesting catalytic properties.

Biology and Medicine::

    Antimicrobial Activity: Investigate its potential as an antimicrobial agent.

    Targeted Therapy: Explore its effects on specific molecular pathways.

Industry::

    Fine Chemicals: Use in specialty chemicals or agrochemicals.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate these pathways.

Properties

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O2S/c1-14-5-3-6-15(2)19(14)24-18(28)13-30-21-26-25-20(17-11-22-8-9-23-17)27(21)12-16-7-4-10-29-16/h3-11H,12-13H2,1-2H3,(H,24,28)

InChI Key

XQEHHNZWBKWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

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